molecular formula C28H23Cl3N2O5 B1192875 HTL26119

HTL26119

Cat. No. B1192875
M. Wt: 573.851
InChI Key: DGUBCYZSWLRFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HTL26119 is a novel allosteric antagonist of the glucagon-like peptide-1 receptor (GLP-1R).

Scientific Research Applications

  • Novel Allosteric Antagonists Identification : A study by O'Brien et al. (2019) focused on identifying novel allosteric antagonists of the GLP-1 receptor (GLP-1R), with HTL26119 being a prime example. This research utilized structure-based drug design (SBDD) approaches, exploiting structural insights from the glucagon receptor (GCGR) and its homology with GLP-1R. A key aspect was targeting the region around residue C3476.36b of the GLP-1R receptor for selectivity (O'Brien et al., 2019).

  • Biomass Conversion and Environmental Impact : Elliott et al. (2015) explored hydrothermal liquefaction (HTL) of biomass in continuous-flow processing systems. This study is significant for its focus on high-moisture biomass feedstocks and the potential for HTL in commercial-scale biofuel production, addressing environmental and sustainability issues (Elliott et al., 2015).

  • Hydrothermal Liquefaction Wastewater Utilization : Chen et al. (2016) investigated the biogas production from hydrothermal liquefaction wastewater (HTLWW), a by-product of HTL processes. This study focused on the microbial communities involved and the characterization of organic compounds in HTLWW, contributing to waste management and renewable energy fields (Chen et al., 2016).

  • Quantitative Trait Loci (QTL) Analysis : Research by Doerge (2002) on QTL analysis provides insights into the study of quantitative traits using genetic markers and high-resolution genetic maps. This is relevant to the broader context of understanding complex phenotypes, which could be applicable to HTL26119 research (Doerge, 2002).

properties

Product Name

HTL26119

Molecular Formula

C28H23Cl3N2O5

Molecular Weight

573.851

IUPAC Name

5-(4-((3,5-Dichloro-4'-(2-(4-chloro-1H-pyrazol-1-yl)ethoxy)-[1,1'-biphenyl]-2-yl)oxy)phenyl)-4-oxopentanoic acid

InChI

InChI=1S/C28H23Cl3N2O5/c29-20-14-25(19-3-8-23(9-4-19)37-12-11-33-17-21(30)16-32-33)28(26(31)15-20)38-24-6-1-18(2-7-24)13-22(34)5-10-27(35)36/h1-4,6-9,14-17H,5,10-13H2,(H,35,36)

InChI Key

DGUBCYZSWLRFKT-UHFFFAOYSA-N

SMILES

O=C(O)CCC(CC1=CC=C(OC2=C(Cl)C=C(Cl)C=C2C3=CC=C(OCCN4N=CC(Cl)=C4)C=C3)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HTL26119;  HTL-26119;  HTL 26119

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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